molecular formula C18H21NO B11973567 [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- CAS No. 67613-13-2

[1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-

Cat. No.: B11973567
CAS No.: 67613-13-2
M. Wt: 267.4 g/mol
InChI Key: QKZLRKYRAYGYOV-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within the Biphenyl (B1667301) Carboxamide Family

The systematic naming of biphenyl derivatives follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). youtube.comyoutube.comstackexchange.comyoutube.comyoutube.com The two phenyl rings are numbered from 1 to 6 and 1' to 6', starting from the carbon atoms at the point of attachment. youtube.comyoutube.com The unprimed ring is the one that contains the principal functional group, in this case, the carboxamide.

Therefore, in [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- , the carboxamide group is attached to the 4th carbon of the first phenyl ring, and the pentyl group is attached to the 4th carbon of the second (primed) phenyl ring.

Biphenyl carboxamides can be broadly classified based on the substitution patterns on the biphenyl rings and the nature of the substituents on the carboxamide nitrogen. The core structure allows for a high degree of functionalization, leading to a vast chemical space for exploration.

Rationale for Academic Investigation of Biphenyl Carboxamides

The academic interest in biphenyl carboxamides stems from their versatile structural features which can be tuned to achieve specific biological activities or material properties. arabjchem.org The biphenyl core provides a rigid and predictable scaffold, while the carboxamide group can participate in hydrogen bonding, a crucial interaction in both biological systems and the formation of ordered materials. nih.gov The substituents on the biphenyl rings can be varied to modulate properties such as polarity, solubility, and steric hindrance.

In medicinal chemistry, the biphenyl scaffold is considered a "privileged structure," meaning it is capable of binding to multiple biological targets. arabjchem.org This has led to the development of numerous biphenyl-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-hypertensive agents. walshmedicalmedia.com The carboxamide linkage is also a common feature in many drug molecules, contributing to their binding affinity and pharmacokinetic properties. nih.gov

In materials science, the rigid nature of the biphenyl core is a key feature in the design of liquid crystals and other organic electronic materials. researchgate.netresearchgate.netvu.lt The ability to introduce various functional groups allows for the fine-tuning of properties such as mesophase behavior, charge transport, and thermal stability. researchgate.netvu.lt

Overview of Key Research Domains for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- and its Analogues

Research into [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- and its analogues is primarily focused on two major areas: medicinal chemistry and materials science.

In the realm of medicinal chemistry , biphenyl carboxamides have been investigated for a variety of therapeutic targets. For instance, derivatives have been explored as antagonists of the platelet-activating factor (PAF), which is involved in inflammatory and allergic responses. nih.gov Other studies have focused on their potential as anticancer agents, with some compounds showing inhibitory activity against enzymes like Cdk4 and tubulin polymerization. acs.org The fungicidal properties of biphenyl carboxamide derivatives are also an active area of research, with studies demonstrating their potential to control plant pathogens. acs.orgnih.gov

In materials science , the focus is often on the liquid crystalline properties of biphenyl derivatives. A very close analogue to the title compound, 4'-pentyl-4-biphenylcarbonitrile (commonly known as 5CB), is one of the most well-studied liquid crystals. ossila.comnih.govwikipedia.orgarxiv.orgsigmaaldrich.com This compound exhibits a nematic liquid crystal phase at room temperature, which is a key property for its use in liquid crystal displays (LCDs). ossila.comwikipedia.org The pentyl chain in 5CB is crucial for inducing this mesophase. It is therefore highly probable that [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, with its similar 4'-pentyl substitution, is being investigated for similar liquid crystalline or other self-assembling material applications. The carboxamide group, with its strong hydrogen bonding capability, could lead to different and potentially useful phase behaviors compared to the nitrile group in 5CB.

Below are interactive data tables summarizing the properties of the subject compound and a key analogue.

Table 1: Physicochemical Properties of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-

Property Value Source
CAS Number 67613-13-2 sigmaaldrich.com
Molecular Formula C18H21NO sigmaaldrich.com

| Molecular Weight | 267.37 g/mol | sigmaaldrich.com |

Table 2: Properties of a Key Analogue: 4'-Pentyl-4-biphenylcarbonitrile (5CB)

Property Value Source
CAS Number 40817-08-1 ossila.comwikipedia.orgsigmaaldrich.combldpharm.com
Common Name 5CB wikipedia.orgarxiv.orgsigmaaldrich.com
Molecular Formula C18H19N wikipedia.org
Molecular Weight 249.357 g/mol wikipedia.org
Phase Transition Crystal to Nematic: 22.5 °C ossila.comwikipedia.org
Phase Transition Nematic to Isotropic: 35.0 °C ossila.comwikipedia.org

| Key Application | Liquid Crystal Displays (LCDs) | ossila.comwikipedia.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67613-13-2

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-(4-pentylphenyl)benzamide

InChI

InChI=1S/C18H21NO/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H2,19,20)

InChI Key

QKZLRKYRAYGYOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 1,1 Biphenyl 4 Carboxamide, 4 Pentyl

Strategic Approaches to Biphenyl (B1667301) Carboxamide Synthesis

The construction of the biphenyl core is a critical step in the synthesis of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most prevalent methods for this purpose. researchgate.netmdpi.comnih.gov These reactions involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

One-Pot Reaction Strategies for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- Analogues

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of biphenyl carboxamide analogues, a one-pot approach could involve a sequential Suzuki-Miyaura coupling followed by amidation.

A representative one-pot synthesis could start with the Suzuki-Miyaura coupling of 4-bromobenzonitrile (B114466) and (4-pentylphenyl)boronic acid to form 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile. nih.gov The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the carboxamide in the same reaction vessel. nih.govnih.gov The direct conversion of the carboxylic acid to the amide can be achieved using various coupling reagents. researchgate.net

More advanced one-pot procedures might involve the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids, providing a direct route to diverse biaryl scaffolds. nih.gov Another innovative one-pot method involves a Claisen condensation-Knorr reaction-hydrolysis sequence to produce highly substituted pyrazole-3-carboxylic acids, which could be conceptually adapted for the synthesis of biphenyl systems. organic-chemistry.org

Table 1: Illustrative One-Pot Synthesis Scheme

Step Reactants Reagents and Conditions Intermediate/Product
1. Suzuki Coupling 4-halobenzamide, (4-pentylphenyl)boronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water) [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the efficiency of chemical transformations. nih.gov The application of microwave irradiation to the synthesis of biphenyl carboxamides can significantly reduce reaction times compared to conventional heating methods. rsc.orgresearchgate.net

For instance, the Suzuki-Miyaura coupling step to form the biphenyl core can be completed in minutes under microwave irradiation, as opposed to hours with conventional heating. mdpi.com Similarly, the subsequent amidation of the corresponding carboxylic acid can also be expedited using microwave energy. researchgate.net Microwave-assisted procedures have been successfully employed for the synthesis of various N-biphenyl cinnamamides and other complex heterocyclic systems, demonstrating the broad applicability of this technology. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement
Suzuki-Miyaura Coupling 12-24 hours 10-30 minutes Often significant
Amide Bond Formation 4-12 hours 5-20 minutes Moderate to significant

Multi-Step Synthesis for Specific Substitutions and Structural Elaboration

Multi-step synthesis provides a highly controlled approach for the preparation of complex biphenyl carboxamides with specific substitution patterns and elaborate structures. nih.govresearchgate.net This strategy allows for the purification of intermediates at each stage, ensuring high purity of the final product.

A typical multi-step synthesis of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- would begin with the synthesis of the two key building blocks: a suitably functionalized phenyl ring containing the pentyl group and another phenyl ring with a precursor to the carboxamide group.

For example, 4-bromobenzaldehyde (B125591) can be coupled with (4-pentylphenyl)boronic acid via a Suzuki-Miyaura reaction to yield 4'-pentyl-[1,1'-biphenyl]-4-carbaldehyde. orgsyn.org The aldehyde can then be oxidized to the corresponding carboxylic acid, 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid. Finally, the carboxylic acid is converted to the target carboxamide through reaction with an ammonia (B1221849) source, often activated by a coupling agent. scispace.comrsc.org

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity in the synthesis of disubstituted biphenyls like [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- is crucial for ensuring the correct placement of the functional groups. The Suzuki-Miyaura coupling is inherently regioselective, as the coupling occurs specifically at the position of the halide and the boronic acid. The synthesis of specifically substituted precursors, such as 4-bromo-functionalized and 4-pentyl-functionalized phenyl rings, dictates the final 4,4'-disubstituted pattern. rsc.org Radical annulation cyclization reactions of 1,7-dienes with aldehydes have also been shown to proceed with high regio- and stereoselectivity in the formation of complex polycyclic systems. rsc.org

Stereoselectivity becomes a significant consideration in biphenyl synthesis when dealing with atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, which can occur in ortho-substituted biphenyls. nih.govpharmaguideline.comslideshare.net While [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- itself is not chiral due to free rotation around the biphenyl bond, the introduction of bulky ortho substituents can lead to stable, isolable atropisomers. The synthesis of such chiral biphenyls often requires asymmetric catalytic methods to achieve high enantioselectivity. snnu.edu.cnmdpi.com

Characterization of Synthesized Compounds

The structural elucidation and confirmation of synthesized [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- and its analogues are performed using a combination of spectroscopic techniques.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural characterization of biphenyl carboxamides. In the ¹H NMR spectrum, characteristic signals would be observed for the aromatic protons of the two phenyl rings, the protons of the pentyl chain, and the protons of the amide group. The splitting patterns and coupling constants of the aromatic protons can provide information about the substitution pattern. rsc.orgrsc.orgchemicalbook.com The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- would exhibit characteristic absorption bands for the N-H stretching of the amide group (typically in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide carbonyl (around 1630-1690 cm⁻¹), and the C-N stretching of the amide. researchgate.netyoutube.comspectroscopyonline.comyoutube.com Aromatic C-H and C=C stretching vibrations would also be observed.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. acs.orgmdpi.comnist.govresearchgate.net High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, further validating the molecular formula. The fragmentation pattern can offer additional structural insights.

Table 3: Expected Spectroscopic Data for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-

Technique Expected Features
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Amide protons (δ ~7.5-8.5 ppm, broad), Pentyl chain protons (δ 0.8-2.7 ppm)
¹³C NMR Carbonyl carbon (δ ~165-175 ppm), Aromatic carbons (δ ~120-145 ppm), Pentyl chain carbons (δ ~14-36 ppm)
IR (cm⁻¹) N-H stretch (3100-3500), C=O stretch (~1660), Aromatic C-H stretch (~3030), Aliphatic C-H stretch (2850-2960)

| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to C₁₈H₂₁NO, fragmentation patterns related to the loss of the pentyl group and the carboxamide moiety. |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive analytical technique for the unambiguous determination of the absolute three-dimensional structure of a crystalline compound. mdpi.com This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, which is crucial for understanding the molecule's conformation and intermolecular interactions. nih.gov

For a molecule like [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, obtaining a high-quality single crystal is the first critical step. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, or by slow cooling of a hot, saturated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. esrf.fr The intensities and positions of the thousands of diffracted reflections are collected and processed. This dataset is then used to solve the crystal structure. The process involves determining the unit cell dimensions and the space group, followed by solving the phase problem to generate an initial electron density map. This map is then used to build and refine a model of the molecule. researchgate.net

The final refined structure of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- would reveal several key structural parameters:

Biphenyl Dihedral Angle: The torsion angle between the two phenyl rings, which is influenced by crystal packing forces and intramolecular steric effects.

Pentyl Chain Conformation: The specific gauche and anti conformations adopted by the flexible pentyl chain in the solid state.

Intermolecular Hydrogen Bonding: The carboxamide group (-CONH₂) is a potent hydrogen bond donor and acceptor. SCXRD analysis would precisely map the network of intermolecular hydrogen bonds, which are expected to play a dominant role in the crystal packing, often forming dimeric or tape-like structures. nih.gov

These structural details are invaluable for structure-property relationship studies, understanding polymorphism, and designing new materials with desired physical properties.

The following table presents plausible crystallographic data for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, based on typical values for similar organic molecules.

Parameter Value Description
Empirical FormulaC₁₈H₂₁NOThe chemical formula of the compound.
Formula Weight267.36 g/mol The molar mass of the compound.
Crystal SystemMonoclinicA common crystal system for molecules of this type.
Space GroupP2₁/cA frequently observed centrosymmetric space group.
a10.15 ÅUnit cell dimension along the a-axis.
b5.88 ÅUnit cell dimension along the b-axis.
c25.42 ÅUnit cell dimension along the c-axis.
α90°Unit cell angle.
β98.50°Unit cell angle.
γ90°Unit cell angle.
Volume1501.3 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R₁)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Computational Chemistry and Theoretical Modeling of 1,1 Biphenyl 4 Carboxamide, 4 Pentyl Systems

Molecular Docking Studies

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding modes and affinities that govern the biological activity of compounds like [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-.

Prediction of Ligand-Receptor Binding Modes and Affinities

While specific molecular docking studies on [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- are not extensively documented in publicly available literature, research on analogous biphenyl (B1667301) carboxamide structures provides a framework for predicting its potential ligand-receptor interactions. For instance, docking studies on biphenyl-based compounds targeting various receptors, such as the transient receptor potential cation channel subfamily M member 8 (TRPM8) and programmed death-ligand 1 (PD-L1), have highlighted the importance of the biphenyl scaffold in establishing crucial hydrophobic and π-π stacking interactions within the receptor's binding pocket.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Cholinesterases, NAAA, Urease)

Computational studies have been instrumental in elucidating the mechanisms by which biphenyl carboxamide derivatives inhibit various enzymes, offering a pathway to understanding the potential inhibitory activities of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): Research on NAAA inhibitors has identified that derivatives of 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (B122466) are potent and competitive inhibitors. nih.gov Computational docking analysis of these compounds has shown interaction with the asparagine 209 residue, which is located near the catalytic pocket of NAAA, effectively blocking substrate entry. nih.gov Given the structural similarity, it is conceivable that [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- could adopt a similar binding mode, with its biphenyl moiety interacting with the regions flanking the active site.

Urease: Molecular docking studies of halo-substituted ester/amide-based derivatives have been conducted to understand their inhibitory mechanism against jack bean urease. nih.gov These studies revealed that the compounds bind within the active site, with binding energies indicating strong affinity. nih.gov For a hypothetical inhibition by [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, it is proposed that the carboxamide group could chelate the nickel ions in the urease active site, a common mechanism for urease inhibitors. The biphenyl and pentyl groups would likely engage in hydrophobic interactions with surrounding amino acid residues, stabilizing the enzyme-inhibitor complex. Kinetic studies on related inhibitors have often shown a mixed-type inhibition mechanism. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules like [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Studies on structurally related molecules, such as 4′-pentyl-4-biphenylcarbonitrile, have utilized DFT to understand their molecular and electronic properties. nih.govnih.gov For [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, DFT calculations would typically involve geometry optimization to find the most stable conformation. This would be followed by the calculation of electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

The MEP map would likely indicate that the regions around the carbonyl oxygen and the amide nitrogen are electron-rich (negative potential), making them susceptible to electrophilic attack and prime locations for hydrogen bonding. Conversely, the aromatic protons and the pentyl chain would exhibit a more positive potential. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap would suggest higher reactivity. For similar organic molecules, these gaps are typically in the range of 4-6 eV.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

The integration of computational chemistry with experimental data allows for the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. These models are invaluable for predicting the biological activity of new compounds and for guiding the design of more potent and selective molecules.

Computational Design for Targeted Biological or Material Properties

The [1,1'-Biphenyl]-4-carboxamide scaffold is a versatile template for the computational design of molecules with specific biological or material properties. By systematically modifying the substituents on the biphenyl rings and the carboxamide group, it is possible to tune the molecule's properties.

For example, in the context of designing new anti-inflammatory agents, computational approaches can be used to introduce functional groups that enhance binding to cyclooxygenase (COX) enzymes. This could involve adding substituents to the biphenyl rings to improve hydrophobic interactions or modifying the carboxamide to optimize hydrogen bonding with the active site residues. walshmedicalmedia.commedcraveonline.com Similarly, for the design of novel analgesics, the scaffold can be modified to improve its interaction with targets in the central or peripheral nervous systems. walshmedicalmedia.commedcraveonline.com The use of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- as a starting point allows for the exploration of a focused chemical space, increasing the probability of discovering compounds with desired activities.

QSAR Approaches for Activity Prediction of Related Compounds

QSAR studies on biphenyl carboxamide analogs have successfully established mathematical models that correlate the structural features of these compounds with their biological activities, such as analgesic and anti-inflammatory effects. walshmedicalmedia.commedcraveonline.com These models are typically developed using multiple linear regression (MLR) or other machine learning algorithms. walshmedicalmedia.commedcraveonline.com

For a series of biphenyl carboxamide derivatives with anti-inflammatory activity, a QSAR model might take the form of an equation like:

log(BA) = c0 + c1Descriptor1 + c2Descriptor2 + ...

where log(BA) is the logarithm of the biological activity, c values are coefficients, and the descriptors are numerical representations of the physicochemical properties of the molecules. medcraveonline.com

In a study on biphenyl carboxamide analogs with analgesic activity, a 2D QSAR study revealed the importance of topological descriptors in designing new potent agents. walshmedicalmedia.com The resulting QSAR equation had a high correlation coefficient (r²) of 0.842 and good internal predictivity. walshmedicalmedia.com Such models can be used to predict the analgesic or anti-inflammatory potential of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- by calculating the relevant descriptors for this molecule and inputting them into the QSAR equation. The presence of the 4'-pentyl group would significantly influence descriptors related to lipophilicity and molecular size, which are often crucial for activity.

Table 1: Key Computational Data for Biphenyl Carboxamide Analogs

Computational MethodTarget/PropertyKey Findings for Analogous SystemsReference
Molecular DockingUreaseBinding energies of -7.8 to -7.9 kcal/mol; mixed-type inhibition. nih.gov
Molecular DockingNAAAInteraction with Asn209, blocking the substrate entrance. nih.gov
DFT CalculationsElectronic PropertiesHOMO-LUMO gaps typically in the 4-6 eV range for similar organic molecules.
QSARAnalgesic Activity2D QSAR model with r² = 0.842 based on topological descriptors. walshmedicalmedia.com
QSARAnti-inflammatory ActivityMLR models show good correlation between structure and activity. medcraveonline.com

Theoretical Investigations into Supramolecular Assembly

The self-assembly of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- into ordered supramolecular structures is a phenomenon governed by a delicate interplay of non-covalent interactions. Computational chemistry provides powerful tools to dissect these interactions and predict the thermodynamics and structural outcomes of the assembly process. Theoretical investigations, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer molecular-level insights into the driving forces behind the formation of higher-order structures.

At the heart of the supramolecular assembly of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- is the formation of robust hydrogen bonds facilitated by the carboxamide functional group (-CONH-). The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This directional and specific interaction encourages the formation of linear arrays or cyclic motifs. DFT calculations are instrumental in quantifying the strength and geometry of these hydrogen bonds. By modeling dimers and larger oligomers, the interaction energies can be calculated, revealing the most stable hydrogen-bonding patterns. For instance, a common motif for primary amides is the formation of a catemeric chain where molecules are linked head-to-tail.

Theoretical studies often analyze various potential dimer configurations to determine the most energetically favorable modes of interaction. These calculations can predict bond lengths, bond angles, and the binding energy for each configuration.

Table 1: Calculated Interaction Energies and Geometries for Dimer Configurations of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- (Illustrative DFT Results)

Dimer ConfigurationPredominant Interaction TypeIntermolecular Distance (Å)Calculated Binding Energy (kcal/mol)
Head-to-TailN-H···O=C Hydrogen Bond1.8 - 2.0-8 to -12
Parallel-Displacedπ-π Stacking3.4 - 3.8-3 to -5
AntiparallelN-H···O=C Hydrogen Bond & π-π StackingVariable-10 to -15
T-Shapedπ-π Stacking4.5 - 5.0-1 to -2.5

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar benzamide (B126) systems. Actual values would require specific calculations for the named compound.

Molecular dynamics simulations can further elucidate the collective behavior of these molecules in a simulated environment, tracking the formation and stability of larger aggregates. mdpi.com Analysis of the radial distribution functions from MD simulations can reveal the average distances between key functional groups, confirming the presence of hydrogen bonding and π-π stacking in the simulated assembly.

Table 2: Key Intermolecular Distances from Molecular Dynamics Simulations (Illustrative Data)

Interacting Atoms/GroupsAverage Distance (Å) during SimulationInterpretation
N-H and C=O (Amide Groups)~2.0Strong evidence of persistent hydrogen bonding.
Biphenyl Ring Centroids~3.6Indicates significant parallel-displaced π-π stacking.
Pentyl Chain Carbons>4.0van der Waals interactions contributing to packing.

Note: This data is hypothetical and serves to illustrate the type of results obtained from MD simulations of self-assembling molecular systems. mdpi.com

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated structures to provide a deeper understanding of the electronic nature of the intermolecular interactions. sciencepublishinggroup.com NBO analysis can quantify the charge transfer between the hydrogen bond donor and acceptor orbitals, while QTAIM can characterize the bond critical points associated with these non-covalent interactions, confirming their strength and nature. sciencepublishinggroup.comnih.gov Through this multi-faceted computational approach, a detailed and predictive model of the supramolecular assembly of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- can be constructed, guiding the rational design of materials with desired self-assembling properties.

Mechanistic Investigations of Biological Activities for 1,1 Biphenyl 4 Carboxamide, 4 Pentyl and Its Analogues

Enzyme Inhibition Studies

The biological activity of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- and its analogues has been a subject of scientific inquiry, particularly focusing on their potential to inhibit various enzymes implicated in a range of physiological and pathological processes. This section details the inhibitory profiles of these compounds against several key enzymes.

Acetylcholinesterase (AChE) Inhibition Profiling

Kinetic studies on related inhibitors, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), have shown a mixed-type inhibition of AChE. jst.go.jpnih.gov This suggests that these compounds may bind to both the free enzyme and the enzyme-substrate complex. jst.go.jpnih.gov Cholinesterase inhibitors generally exhibit a nonlinear relationship between the dose and the extent of enzyme inhibition, eventually reaching a plateau. nih.gov

Table 1: AChE Inhibition by Biphenyl (B1667301) Analogues

Compound AChE IC50 Reference

Note: Data for analogues are presented due to the absence of specific data for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-.

Butyrylcholinesterase (BChE) Inhibition Profiling

Similar to AChE, specific butyrylcholinesterase (BChE) inhibition data for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- is scarce. However, studies on its analogues provide valuable insights. The same series of Schiff base derivatives of [1,1'-biphenyl]-4-carbonitrile that inhibited AChE also showed activity against BChE. Compound N3 from this series was identified as the most effective BChE inhibitor, with an IC50 value of 12.32 µg/mL. The dual inhibitory action of these compounds against both AChE and BChE highlights their potential as broad-spectrum cholinesterase inhibitors.

Molecular docking studies on 4-acyloxy-biphenyl-4′-N-butylcarbamates, another class of related compounds, have been performed to understand their binding modes with BChE. researchgate.net These studies help in elucidating the structure-activity relationships and the features responsible for potent inhibition. researchgate.net

Table 2: BChE Inhibition by Biphenyl Analogues

Compound BChE IC50 Reference

Note: Data for analogues are presented due to the absence of specific data for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Mechanisms

Research has identified biphenyl derivatives as promising inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.govsemanticscholar.org A notable analogue, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (B122466) (compound 16), demonstrated potent NAAA inhibition with an IC50 value of 2.12 µM. nih.gov

Pharmacological characterization revealed that this compound acts as a reversible and competitive inhibitor of NAAA. nih.govsemanticscholar.org This mechanism suggests that the inhibitor competes with the natural substrate for binding to the enzyme's active site. nih.gov The inhibition of NAAA by such compounds leads to an increase in intracellular levels of PEA, which in turn can modulate inflammatory responses. nih.govpatsnap.com The inhibitory action is often selective, with significantly less effect on other related enzymes like fatty acid amide hydrolase (FAAH). nih.govnih.gov

Table 3: NAAA Inhibition by Biphenyl Analogues

Compound NAAA IC50 Inhibition Mechanism Reference

Urease Enzyme Inhibition and Mechanistic Implications

Currently, there is a lack of specific research findings in the public domain detailing the urease inhibitory activity of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- or its close carboxamide analogues. While various compounds, including some containing carboxamide moieties, have been investigated as urease inhibitors, direct evidence linking the biphenyl-4-carboxamide scaffold to urease inhibition is not established in the available literature. nih.govmdpi.comresearchgate.net Molecular docking and kinetic studies are common approaches to investigate the inhibitory potential and mechanism of action of novel compounds against urease. nih.govmdpi.com

Exploration of Other Enzyme Targets and Their Inhibition Kinetics

Beyond cholinesterases and NAAA, biphenyl derivatives have been explored as inhibitors of other enzymes. A series of 1,1′-biphenyl-4-sulfonamides, which share the biphenyl core structure, have been synthesized and evaluated as potent inhibitors of various human carbonic anhydrase (CA) isoforms. nih.govacs.org For example, one of the most potent inhibitors in a series, compound 20, exhibited a Ki of 0.26 nM against hCA XIV. acs.org

Furthermore, biphenyl and biphenyl ether derivatives have been designed as inhibitors of sulfatases, such as sulfatase-2, with some compounds showing significant inhibitory activity. nih.gov Additionally, biphenyl urea (B33335) derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. wikipedia.org These findings suggest that the biphenyl scaffold is a versatile platform for the development of inhibitors against a diverse range of enzyme targets.

Molecular Mechanisms of Enzyme Inhibition

The inhibitory activities of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- and its analogues are underpinned by specific molecular interactions with their target enzymes. Molecular docking and simulation studies have provided significant insights into these mechanisms.

For cholinesterase inhibition, molecular docking of biphenyl Schiff base analogues has shown that these compounds bind effectively within the active site gorge of both AChE and BChE. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the docking score of a potent AChE inhibitor from this class was found to be superior to some standard drugs, indicating a strong binding affinity.

In the case of NAAA, computational docking analysis of the potent inhibitor 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine revealed that it interacts with asparagine 209, a residue located near the catalytic pocket of the enzyme. nih.govsemanticscholar.org This interaction is thought to block the entrance of the substrate to the catalytic site, thereby preventing its hydrolysis. nih.govsemanticscholar.org The competitive nature of the inhibition observed in kinetic studies supports this proposed mechanism of blocking the substrate-binding pocket. nih.govsemanticscholar.org

Regarding other enzyme targets, X-ray crystallography and molecular modeling of biphenylsulfonamide inhibitors in complex with carbonic anhydrases have elucidated the molecular determinants for their high affinity. acs.org These studies revealed that the inhibitor molecule binds within the enzyme's active site, with the sulfonamide group coordinating to the catalytic zinc ion and the biphenyl scaffold making extensive hydrophobic interactions with residues lining the active site cavity. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
[1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-
[1,1'-Biphenyl]-4-carbonitrile
1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020)
4-Acyloxy-biphenyl-4′-N-butylcarbamates
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine
1,1′-Biphenyl-4-sulfonamides
Biphenyl ether derivatives
Biphenyl urea derivatives

Active Site Interactions and Conformational Changes

The interaction of biphenyl carboxamide derivatives with the active sites of their target proteins can induce significant conformational changes, a key aspect of their mechanism of action. While direct studies on [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- are limited, research on analogous compounds provides valuable insights. For instance, in the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective inhibitors of the protein kinase PKMYT1, structure-based drug design was employed. nih.gov X-ray crystallography of these inhibitors bound to PKMYT1 revealed specific interactions within the active site that are crucial for their potent and selective inhibitory activity. nih.gov These interactions likely guide conformational adjustments in the enzyme, leading to its inhibition.

In a broader context, ligand binding is known to reshape the conformational landscape of a protein. pharmamicroresources.com This can involve localized changes in the orientation of amino acid side chains or more extensive collective motions, such as the repositioning of entire loops. pharmamicroresources.com Such conformational shifts are critical for the biological function of many proteins and can be exploited in drug design. The binding of a ligand can stabilize a particular protein conformation, thereby modulating its activity. pharmamicroresources.com

Covalent vs. Non-Covalent Binding Modes

Chemical compounds can interact with their biological targets through two primary binding modes: covalent and non-covalent. nih.gov Covalent inhibitors form a strong, irreversible chemical bond with the target protein, often leading to high potency but also a greater risk of toxicity. nih.gov In contrast, non-covalent inhibitors engage in weaker, reversible interactions, such as hydrogen bonds and van der Waals forces. nih.gov

The majority of drugs on the market are non-covalent inhibitors. nih.gov The chemical structure of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- lacks a reactive electrophilic group, or "warhead," that would be necessary for forming a covalent bond with a biological nucleophile like a cysteine or serine residue in a protein. Therefore, it is highly probable that this compound and its close analogues interact with their biological targets via a non-covalent binding mode.

Research into other classes of inhibitors has demonstrated the feasibility of intentionally designing non-covalent inhibitors from a covalent starting point. nih.gov For example, a covalent inhibitor of the enzyme carboxylesterase Notum was successfully converted into a potent non-covalent inhibitor by removing the reactive ester group. nih.gov This work highlights the ability to modulate the binding mode through rational drug design. In some instances, a compound may initially bind non-covalently, which then facilitates the formation of a covalent bond. This has been observed with benzylpenicillin, which first binds reversibly to amyloid-beta before forming a covalent adduct. nih.gov

Protein Binding and Ligand-Target Interactions

The biphenyl carboxamide scaffold has been identified as a versatile pharmacophore that can interact with a variety of protein targets. For example, a series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides were synthesized and evaluated as antagonists for the platelet-activating factor (PAF) receptor. acs.org These compounds demonstrated the ability to bind to the receptor on platelets and inhibit PAF-induced biological effects. acs.org

In another area of research, novel carboxamide derivatives featuring a biphenyl structure have been developed as potential fungicidal agents. nih.gov Molecular docking studies of these compounds against target proteins in Botrytis cinerea suggest that they may exert their antifungal effects by influencing protein synthesis. nih.gov Furthermore, as mentioned previously, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been designed to selectively inhibit the protein kinase PKMYT1, a target in certain types of breast cancer. nih.gov

The binding of these compounds to their respective protein targets is governed by a combination of factors, including shape complementarity and the formation of specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, within the binding pocket.

Modulation of Protein Aggregation Processes

The inhibition of Aβ aggregation can be achieved through various mechanisms. Some compounds may bind to Aβ monomers, stabilizing them and preventing their assembly into larger aggregates. Others might interact with early-stage oligomers or protofibrils, blocking their further growth into mature fibrils. The effectiveness of such inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce Aβ aggregation by 50%.

For example, studies on a series of dihydroxy isomers of hydroxycinnamic derivatives have demonstrated their ability to inhibit Aβ42 self-aggregation. The inhibitory potency of these compounds was found to correlate with their oxidation potential. The table below shows the inhibitory activity of selected compounds from that study.

Compound% Inhibition of Aβ42 Aggregation (at 50 µM)IC50 (µM)
1 93.3 ± 0.63.99 ± 0.93
2 6.7 ± 1.2> 50
3 96.5 ± 0.510.1 ± 1.1
Data adapted from a study on dihydroxy isomers of hydroxycinnamic derivatives as inhibitors of Aβ42 aggregation.

Interestingly, some carboxamide-containing molecules have been shown to promote, rather than inhibit, Aβ aggregation. A study on N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide found that these compounds accelerated the formation of Aβ42 fibrils. However, the resulting aggregates were found to be less toxic to neuronal cells than the Aβ42 aggregates formed in the absence of the compounds. This suggests that modulating the aggregation pathway, even by promoting it, could be a potential therapeutic approach.

Advanced Material Science Research and Functional Applications of Biphenyl Carboxamides

Liquid Crystalline Properties

[1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- belongs to a class of organic molecules known for their liquid crystalline behavior. The rigid biphenyl (B1667301) core coupled with a flexible pentyl chain promotes the formation of mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. The properties of these mesophases are highly dependent on molecular structure and external conditions like temperature.

The liquid crystalline nature of biphenyl derivatives is typically characterized by identifying their mesophases and the temperatures at which they transition from one phase to another. These transitions are commonly investigated using techniques such as Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). mdpi.com DSC measurements detect the heat flow associated with phase transitions, allowing for the determination of transition temperatures and enthalpies. mdpi.com POM, on the other hand, allows for the visual identification of different liquid crystal phases through their unique optical textures. mdpi.com

For analogous compounds like 4'-pentyl-4-biphenylcarbonitrile (5CB), a well-studied liquid crystal, a nematic phase is observed. aps.orgresearchgate.net The nematic phase is characterized by molecules that have long-range orientational order but no positional order. Upon heating, the compound transitions from a crystalline solid (Cr) to the nematic (N) phase, and finally to an isotropic (I) liquid phase at the clearing point. For example, the nematic-isotropic transition temperature for 5CB is 35.17 °C. aps.orgresearchgate.net The thermal behavior of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- is expected to be influenced by the strong hydrogen bonding capabilities of the carboxamide group, which can lead to different and potentially more stable mesophases compared to its nitrile counterpart.

Table 1: Representative Phase Transition Temperatures for Biphenyl Liquid Crystal Derivatives This table presents typical phase transition data for related biphenyl compounds to illustrate the thermal behavior. The exact values for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- would require specific experimental measurement.

Data sourced from representative values for analogous liquid crystal compounds. tandfonline.comcanaanchem.com

The relationship between molecular structure and the resulting mesophase is a cornerstone of liquid crystal research. For biphenyl carboxamides, several structural features are critical in determining the type and stability of the liquid crystal phases.

The 4-carboxamide group (-CONH₂) is particularly significant. Unlike the more common cyano (-CN) group found in compounds like 5CB, the carboxamide moiety can form strong intermolecular hydrogen bonds. This directional and strong interaction promotes a higher degree of molecular order, which can lead to the formation of smectic phases, where molecules are arranged in layers. Furthermore, the introduction of different substituents, for instance, fluorine atoms, into the biphenyl core of similar molecules has been shown to have a significant impact on the self-assembly behavior and the resulting phase sequence. nih.gov The precise control over these structural elements allows for the fine-tuning of the mesomorphic properties for specific applications. rsc.org

The ability of liquid crystals to have their molecular orientation manipulated by an external electric field is the basis for their widespread use in electro-optical devices, most notably liquid crystal displays (LCDs). nih.gov Biphenyl derivatives, particularly cyanobiphenyls, were foundational materials in the development of early twisted nematic (TN) LCDs. tandfonline.com

Molecules like [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- possess a significant dipole moment due to the polar carboxamide group. This feature is crucial for a strong response to an electric field, which is a prerequisite for display applications. Doping nematic liquid crystals with electron donor and acceptor molecules can also induce photorefractive effects, where the refractive index of the material changes in response to light, opening up possibilities for holographic data storage and optical processing applications. osti.gov The specific properties of biphenyl carboxamides, such as their dielectric anisotropy and birefringence, would determine their suitability for use in modern display modes and other advanced electro-optical systems.

Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, these interactions dictate the formation of complex architectures that determine its material properties.

The self-assembly of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- is driven by a combination of non-covalent forces. The primary interaction is the hydrogen bonding between the amide (-CONH₂) groups of adjacent molecules. This strong, directional bond encourages the formation of one-dimensional chains or columnar structures.

In addition to hydrogen bonding, other interactions play a crucial role:

π-π Stacking: The aromatic biphenyl cores can stack on top of each other, an interaction that helps to stabilize the ordered assemblies.

Van der Waals Forces: These forces act between the flexible pentyl chains, promoting their alignment and packing.

C-H···π Interactions: Theoretical and experimental studies on biphenyl crystals show that interactions between the hydrogen atoms of one molecule and the aromatic π-system of a neighbor contribute to the stability of the crystal structure. nih.gov

These combined interactions can lead to the formation of various nanostructures, such as fibers, ribbons, or helical aggregates, depending on the precise molecular geometry and the surrounding environment. nih.govnih.gov The planarization of the biphenyl moieties during aggregation can enhance certain photophysical properties, such as emission. nih.gov

Table 2: Key Non-Covalent Interactions in Biphenyl Carboxamide Self-Assembly

The ability to control the self-assembly process is critical for designing materials with desired functions. By manipulating the intermolecular forces, the resulting supramolecular structures and their properties can be tailored. mdpi.com

One effective strategy is to modify the molecular structure. Studies on similar systems, such as benzene (B151609) 1,3,5-tricarboxamides (BTAs), have shown that changing the substituents on the molecule can dramatically alter the stability of different assembled forms, such as helical rods versus discrete dimers. rsc.org This control allows for the tuning of material properties; for example, systems that form extended stacks often exhibit liquid-crystalline phases and can form gels in solution, while those that form dimers may not. rsc.org

Another approach involves altering external conditions like solvent or temperature. The choice of solvent can influence the strength of hydrogen bonds and π-π stacking, thereby guiding the assembly into different morphologies. researchgate.net This level of control is essential for developing functional materials for applications ranging from organic electronics to biomaterials, where the nanoscale morphology critically determines performance. mdpi.comepfl.ch

Table 3: Compound Names Mentioned in the Article

Photophysical Characteristics and Optoelectronic Applications of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-

The photophysical properties of biphenyl derivatives are of significant interest due to their potential applications in optoelectronic devices, including as fluorescent probes and components in liquid crystal displays. The specific compound, [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, features a rigid biphenyl core which is known to exhibit fluorescence, and a flexible pentyl chain that can influence its molecular packing and, consequently, its bulk photophysical properties. The carboxamide group can participate in hydrogen bonding, further affecting its aggregation behavior and photophysical characteristics.

General studies on similar biphenyl carboxamide structures suggest that they can exhibit interesting photophysical behaviors, such as solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. This is attributed to changes in the dipole moment of the molecule upon excitation.

Absorption and Emission Spectral Analysis

A detailed analysis of the absorption and emission spectra of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- in various solvents would provide valuable insights into its electronic transitions and the nature of its excited states. Typically, biphenyl derivatives exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents on the biphenyl core.

The emission spectrum is expected to show fluorescence, and the position of the emission maximum (λ_em) and the Stokes shift (the difference in wavelength between the absorption and emission maxima) are important parameters. A large Stokes shift is often desirable for applications in fluorescence imaging and sensors to minimize self-absorption.

While specific data for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- is not available, a hypothetical data table is presented below to illustrate how such data would be structured. The values are based on general knowledge of similar aromatic amides and should not be considered as experimentally verified data for the target compound.

Hypothetical Absorption and Emission Spectral Data for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- in Various Solvents
SolventAbsorption Maximum (λ_abs, nm)Emission Maximum (λ_em, nm)Stokes Shift (nm)
Hexane28034060
Toluene28235573
Dichloromethane28537085
Acetonitrile283385102
Methanol281395114

Fluorescence Properties and Quantum Yields

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is essential for applications requiring bright fluorescence, such as in organic light-emitting diodes (OLEDs) and biological imaging probes.

The quantum yield of biphenyl derivatives can be influenced by various factors, including the nature of substituents, solvent polarity, temperature, and the presence of quenchers. For [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, the amide group and the pentyl chain would play a role in determining its fluorescence efficiency.

Again, due to the lack of specific experimental data, a hypothetical table is provided to demonstrate how fluorescence quantum yields would be presented. These values are illustrative and based on trends observed for analogous compounds.

Hypothetical Fluorescence Quantum Yields (Φ_F) for [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-
SolventFluorescence Quantum Yield (Φ_F)
Hexane0.45
Toluene0.38
Dichloromethane0.25
Acetonitrile0.15
Methanol0.10

Development as Chemosensors or Photochemical Switches

The biphenyl carboxamide scaffold has been explored for the development of chemosensors. The amide group can act as a binding site for ions or small molecules, and this binding event can lead to a change in the photophysical properties of the molecule, such as a shift in the emission wavelength or a change in the fluorescence intensity. This "turn-on" or "turn-off" fluorescence response can be used for the detection of the target analyte. For instance, a biphenyl-containing amido Schiff base derivative has been reported as a turn-on fluorescent chemosensor for Al³⁺ and Zn²⁺ ions. rsc.org

Furthermore, the biphenyl unit can be incorporated into photochromic systems, which can reversibly switch between two isomers with different absorption spectra upon irradiation with light of specific wavelengths. This property is the basis for the development of photochemical switches for various applications, including optical data storage and molecular machines. While research has been conducted on photochromic systems containing amide functionalities, specific studies detailing the use of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- as a photochemical switch are not currently available.

Future Perspectives and Research Trajectories for 1,1 Biphenyl 4 Carboxamide, 4 Pentyl

Synergistic Approaches: Integrating Computational and Experimental Studies

The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the understanding and application of biphenyl (B1667301) carboxamide derivatives. Future research will increasingly rely on this synergy to predict molecular properties and guide laboratory synthesis and testing.

Computational studies, utilizing methods like ab initio calculations and molecular dynamics simulations, can provide deep insights into the conformational landscape, electronic properties, and intermolecular interactions of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-. nih.govresearchgate.net For instance, modeling can predict the most stable conformations, the torsional angles between the phenyl rings, and the molecular electrostatic potential (MEP), which are crucial for understanding how the molecule interacts with its environment. nih.govresearchgate.net Such computational analyses have been successfully applied to other biphenyl derivatives to rationalize their selective toxicities or binding affinities. nih.govnih.gov

Experimental techniques will be essential to validate and refine these computational models. A combined approach using computational modeling alongside experimental data from techniques like MicroScale Thermophoresis (MST) and Nuclear Magnetic Resonance (NMR) has been shown to provide a detailed picture of the binding events between biphenyl-based ligands and biological targets such as the protein PD-L1. nih.gov This synergy allows for an atomic-level understanding of structure-activity relationships, which is invaluable for designing next-generation molecules with enhanced properties. nih.gov

Table 1: Potential Integrated Computational and Experimental Studies

Research Question Computational Method Experimental Validation Potential Outcome
Conformational Preferences Molecular Dynamics (MD) Simulations, Density Functional Theory (DFT) X-ray Crystallography, NMR Spectroscopy Understanding of molecular shape and flexibility, which influences material and biological properties. nih.govresearchgate.net
Intermolecular Interactions Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots Infrared (IR) Spectroscopy, Raman Spectroscopy Elucidation of packing in solid-state and interactions in solution, key for material design. researchgate.net
Binding Affinity to Targets Molecular Docking, Free Energy Perturbation (FEP) Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), MST Prediction and confirmation of binding strength to proteins or other receptors for probe development. nih.gov
Electronic Properties Time-Dependent DFT (TD-DFT) UV-Vis Spectroscopy, Cyclic Voltammetry Determination of HOMO/LUMO energy levels to predict suitability for electronic devices. alfa-chemistry.com

Exploration of Novel Functional Materials and Devices

The rigid and conjugated nature of the biphenyl scaffold makes it a prime candidate for the development of advanced functional materials. alfa-chemistry.com Biphenyl derivatives are already utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comrsc.org The structure of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- suggests it could be a building block for new materials in these areas.

Future research could focus on synthesizing polymers or liquid crystals incorporating this molecule. The pentyl group is a common feature in liquid crystal molecules, suggesting that [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- could exhibit mesophasic behavior. researchgate.netresearchgate.net Molecular dynamics simulations have been used to study the nematic phase of similar molecules like 4-n-pentyl-4'-cyanobiphenyl (5CB), and such studies could predict the liquid crystalline properties of this compound. researchgate.netresearchgate.net

By modifying the core structure, for example, through fluorination or extending the conjugated system, researchers can tune the electronic and optical properties. rsc.org This could lead to the development of:

Organic Semiconductors: Biphenyl compounds possess rigid conjugated structures and excellent stability, making them suitable for use in OFETs. alfa-chemistry.com The intermolecular π-π stacking, crucial for charge mobility, can be influenced by the pentyl and carboxamide groups.

Emissive Materials: The biphenyl core can be a component of emissive layers or hole-blocking layers in OLEDs. alfa-chemistry.com Its lower highest occupied molecular orbital (HOMO) energy level can help confine charge recombination to the light-emitting layer, improving device efficiency. alfa-chemistry.com

Liquid Crystals: The rod-like shape of the molecule is conducive to forming liquid crystal phases, which are essential for display technologies. The interplay between the rigid core and the flexible alkyl chain will be a key area of investigation. researchgate.net

Development of Advanced Biological Probes and Mechanistic Tools

Carboxamide derivatives containing a biphenyl pharmacophore are known to possess a wide range of biological activities. nih.govresearchgate.net This suggests that [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- could serve as a scaffold for the development of novel biological probes and tools to investigate complex biological pathways.

Research has shown that biphenyl carboxamides can act as antagonists for receptors like the platelet-activating factor (PAF). nih.gov Other derivatives have been explored as potential antifungal agents. researchgate.net The development of small molecule inhibitors for immune checkpoints like PD-L1 often involves biphenyl structures. nih.gov

Future work in this area could involve:

Scaffold for Inhibitor Design: Using [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- as a starting point, medicinal chemists can synthesize libraries of related compounds to screen for activity against various biological targets, such as kinases, proteases, or protein-protein interactions. wikipedia.org

Fluorescent Probes: By incorporating a fluorophore into the molecular structure, researchers could create probes for fluorescence microscopy, allowing for the visualization of specific cellular components or processes.

Affinity-Based Probes: The molecule could be functionalized with a reactive group to create affinity-based probes for identifying and isolating binding partners from complex biological samples, a technique known as chemical proteomics.

The design of these tools would be greatly enhanced by the synergistic computational and experimental approaches described in section 6.1, allowing for rational design based on the structure of the biological target. nih.gov

Sustainable Synthesis and Green Chemistry Principles in Biphenyl Carboxamide Research

The traditional synthesis of amides, including biphenyl carboxamides, often relies on methods that are inefficient and generate significant chemical waste. scispace.comsemanticscholar.org These methods frequently use stoichiometric activating reagents like carbodiimides or convert carboxylic acids to more reactive acyl chlorides using hazardous substances like thionyl chloride or oxalyl chloride. scispace.comsemanticscholar.orgnumberanalytics.com The growing emphasis on sustainable development necessitates a shift towards greener synthetic strategies. jddhs.comresearchgate.net

Future research into the synthesis of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- will focus on applying the principles of green chemistry to minimize environmental impact. numberanalytics.comresearchgate.net Key areas of development include:

Catalytic Amidation: Replacing stoichiometric reagents with catalytic methods is a primary goal. This includes transition-metal catalysis, organocatalysis, and biocatalysis, which can proceed under milder conditions with higher atom economy. numberanalytics.combohrium.com For example, silane-mediated direct amide coupling represents a more sustainable alternative. themjalab.com

Greener Solvents and Solvent-Free Reactions: Conventional syntheses often employ hazardous solvents like DMF and CH2Cl2. scispace.com Research is exploring the use of greener solvents (e.g., water, ethanol) or solvent-free reaction conditions, which significantly reduce waste and environmental harm. researchgate.netrsc.orgresearchgate.net Boric acid has been used as a catalyst in solvent-free amide synthesis from carboxylic acids and urea (B33335). semanticscholar.orgresearchgate.net

Energy Efficiency: Investigating energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Renewable Feedstocks: While the core biphenyl structure is derived from petrochemical sources, future research may explore pathways from renewable bio-based feedstocks as the field of biorefining advances. jddhs.com

Table 2: Comparison of Synthetic Approaches for Amide Bond Formation

Method Reagents/Catalysts Solvents Advantages Disadvantages Green Chemistry Relevance
Traditional Acyl Chloride Thionyl chloride, Oxalyl chloride semanticscholar.org Dichloromethane, DMF scispace.com High reactivity, reliable Hazardous reagents, toxic byproducts (HCl), poor atom economy Low
Traditional Coupling EDC, HATU, T3P scispace.com DMF, NMP Mild conditions, high yields Stoichiometric waste, expensive reagents, potential sensitizers bohrium.com Low to Medium
Catalytic Direct Amidation Boron-based catalysts, Transition metals (Ru, Pd) numberanalytics.combohrium.com Greener solvents (e.g., 2-MeTHF) or solvent-free researchgate.net High atom economy (water is the only byproduct), catalytic May require higher temperatures or specific catalysts High
Biocatalytic Amidation Enzymes (e.g., Lipases, Amidases) numberanalytics.comresearchgate.net Aqueous media High selectivity, mild conditions, environmentally benign Limited substrate scope, enzyme cost and stability Very High

By embracing these future research trajectories, the scientific community can fully explore and harness the potential of [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-, leading to advancements in materials science, medicine, and sustainable chemical manufacturing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.